rpr208707

Description

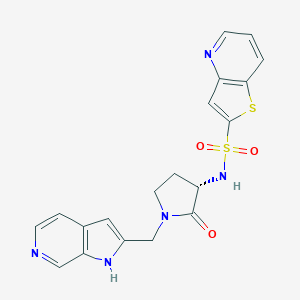

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXOQMHGHDZMSX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Target Identification and Validation of Rpr208707

Elucidation of Factor Xa as the Primary Molecular Target of RPR208707

The process of identifying Factor Xa as the principal molecular target of this compound involved a combination of experimental approaches aimed at deconvoluting the compound's activity within biological systems and confirming a direct interaction.

Experimental Methodologies for Target Deconvolution

Target deconvolution strategies are essential in drug discovery to identify the specific protein or molecule with which a bioactive compound interacts to exert its effects. While the precise historical sequence for this compound is detailed in scientific literature, the identification of Factor Xa as its target likely involved methodologies commonly employed for enzyme inhibitors. These can include biochemical screening against a panel of related proteases to assess selectivity. A key methodology providing direct evidence of the interaction is structural biology, specifically X-ray crystallography. The determination of the crystal structure of human coagulation Factor Xa in complex with this compound (PDB ID 1F0S) provided atomic-level detail of the binding mode ebi.ac.uk. This structural information is invaluable for confirming the target and understanding the nature of the interaction, strongly suggesting that structural studies played a significant role in the target elucidation process ebi.ac.uk.

Biochemical Confirmation of Target Engagement

Biochemical studies provide crucial evidence to confirm the direct engagement of a compound with its putative target and to quantify the affinity and inhibitory potency. For this compound, biochemical assays have confirmed its ability to inhibit Factor Xa enzymatic activity. A key parameter used to characterize this interaction is the inhibition constant (Ki). This compound has been reported to inhibit Factor Xa with a Ki value of 18 nM wikidata.org. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower Ki indicates higher affinity.

The interaction between this compound and Factor Xa has been further elucidated through kinetic studies. While specific kinetic parameters beyond Ki for this compound were not extensively detailed in the provided snippets, studies on related Factor Xa inhibitors like RPR 130737 have employed methods such as using chromogenic substrates to assess the nature of inhibition (e.g., competitive, non-competitive) and determine kinetic constants. The crystal structure of the Factor Xa-RPR208707 complex (PDB ID 1F0S) serves as direct biochemical and structural confirmation of target engagement, illustrating how the compound binds to the active site of the enzyme ebi.ac.uk.

The reported Ki value for this compound against Factor Xa is summarized in the table below:

| Compound | Target | Inhibition Constant (Ki) |

| This compound | Factor Xa | 18 nM wikidata.org |

Preclinical Target Validation Strategies for this compound

Preclinical target validation aims to confirm that modulating the identified target produces the desired biological effect and is relevant to the therapeutic indication. For Factor Xa inhibitors like this compound, this involves demonstrating that inhibition of Factor Xa activity translates into anticoagulant effects in relevant in vitro systems.

In Vitro Validation in Defined Biological Systems

In vitro studies using defined biological systems are fundamental for validating the functional relevance of a molecular target. These systems allow for controlled experiments to assess the compound's activity on the target in isolation or within simplified biological contexts.

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly screen large libraries of compounds against a specific biological target, such as an enzyme. While HTS can be used for initial hit identification, it also plays a role in target confirmation by allowing the assessment of compound activity and selectivity across various related targets or in different assay formats. In the context of this compound and Factor Xa, HTS could be employed to confirm the compound's potency and selectivity against Factor Xa compared to other proteases in the coagulation cascade or other serine proteases. HTS assays for Factor Xa inhibition typically involve measuring the cleavage of a chromogenic or fluorogenic substrate by the enzyme, with inhibition by the test compound resulting in a reduction in signal. Such screening approaches would help validate that the inhibitory activity of this compound is indeed directed at Factor Xa and is potent in a high-throughput format.

Genetic perturbation techniques, such as RNA interference (RNAi), are powerful tools used to reduce the expression of a specific gene and thereby study the function of the encoded protein. In the context of target validation for an inhibitor like this compound, RNAi targeting Factor Xa could be used to demonstrate that reducing the cellular levels of Factor Xa produces phenotypic effects similar to those observed with this compound treatment in a relevant cell-based or in vitro system. For example, if this compound inhibits coagulation in a plasma-based assay, reducing Factor Xa levels using RNAi in a cell system contributing to coagulation (if applicable to the specific assay) would be expected to produce a similar anticoagulant effect, thus validating Factor Xa's role in the observed phenotype and confirming it as a relevant target for therapeutic intervention. While specific data detailing the use of RNA interference for the validation of this compound was not found in the provided sources, this technique represents a standard approach in preclinical target validation to functionally link the target protein to the biological activity of a compound.

Cellular Functional Assays for Target Pathway Modulation

In Vivo Validation in Non-Human Organismal Models

In vivo validation in non-human organismal models is a critical step in the drug discovery process to assess the pharmacological effects of a compound within a living system before progression to clinical trials nih.gov. For Factor Xa inhibitors, animal models are utilized to evaluate their anticoagulant activity, pharmacodynamic profile, and potential antithrombotic effects nih.govuni-frankfurt.de. Rodents, such as rats and mice, and rabbits are commonly used animal models in preclinical studies of anticoagulants nih.govuni-frankfurt.denih.govnih.gov. These models can involve inducing thrombosis through various methods, such as venous stasis or arteriovenous shunts, to evaluate the compound's ability to reduce clot formation nih.govuni-frankfurt.de. While in vivo studies are crucial for validating the effects of Factor Xa inhibitors, specific detailed research findings or data tables regarding the in vivo validation of this compound in non-human organismal models were not available in the consulted literature.

Pharmacological Tool Application in Animal Models

Animal models serve as valuable pharmacological tools to investigate the mechanisms of action of drug candidates and to assess their efficacy in a complex biological setting nih.govwikidata.org. In the context of Factor Xa inhibitors, animal models allow researchers to study the compound's impact on the coagulation cascade and its ability to prevent or reduce thrombus formation in a living organism nih.govuni-frankfurt.de. These models can help to understand the relationship between Factor Xa inhibition and antithrombotic activity, as well as to explore potential effects on other biological pathways uni-frankfurt.dedtic.mil. The selection of appropriate animal models is crucial and can depend on the specific aspects of the disease or target being investigated visualsonics.com. While animal models are widely used as pharmacological tools in the study of Factor Xa inhibitors, specific information detailing the application of this compound as a pharmacological tool in animal models was not found in the consulted literature.

Biomarker Development for Target Engagement in Preclinical Systems

Biomarkers are measurable indicators that can be used to assess normal biological processes, pathogenic processes, or responses to therapeutic interventions nih.govitrlab.com. In preclinical drug development, biomarkers are vital for evaluating a compound's pharmacokinetics, pharmacodynamics, and potential toxicity, providing insights into how a drug candidate might behave in humans ebi.ac.uknih.gov. For Factor Xa inhibitors, preclinical biomarkers can be developed to demonstrate target engagement and to monitor the compound's anticoagulant effects dtic.mil. These biomarkers may include markers related to coagulation parameters, platelet activation, endothelial activation, and inflammation dtic.mil. Measuring changes in the levels or activity of these biomarkers in preclinical systems can provide evidence that the compound is interacting with its intended target and modulating the relevant biological pathways dtic.milnih.gov. While biomarker development is an important aspect of preclinical studies for Factor Xa inhibitors, specific information regarding biomarker development for this compound to demonstrate target engagement in preclinical systems was not available in the consulted literature.

Utility of Disease Models (Non-Human) in Target Assessment

Non-human disease models are instrumental in assessing the relevance of a molecular target to a particular disease and evaluating the potential therapeutic benefit of modulating that target researchgate.netub.edu. For Factor Xa as a target, disease models that mimic thrombotic conditions in humans are particularly valuable nih.govuni-frankfurt.de. These models allow researchers to investigate the role of Factor Xa in disease pathology and to determine if inhibiting its activity can lead to meaningful therapeutic outcomes nih.govuni-frankfurt.de. The utility of these models lies in their ability to provide a complex biological environment that more closely resembles the human disease state than in vitro systems ub.edu. By studying the effects of Factor Xa inhibitors in these models, researchers can gain confidence in the target's validity and the potential efficacy of compounds like this compound. While non-human disease models are widely used in the assessment of Factor Xa as a target, specific details regarding the utility of particular disease models in the target assessment of this compound were not found in the consulted literature.

Advancements in Target Validation Methodologies Relevant to this compound

Target validation is a critical step in drug discovery that confirms the biological relevance of a potential therapeutic target to a disease factorx-db.org. Advancements in methodologies have significantly improved the efficiency and accuracy of this process uni-frankfurt.defactorx-db.org. Techniques such as genetic manipulation (e.g., CRISPR-Cas9), biochemical assays, and advanced imaging technologies play a crucial role in demonstrating that modulating a target will produce a therapeutic benefit uni-frankfurt.defactorx-db.org. The integration of various approaches, including functional genomics and proteomics, enhances the understanding of target biology and its link to disease states nih.gov. For targets like Factor Xa, which are involved in complex biological pathways, advanced validation methodologies are essential to ensure that therapeutic intervention will yield the desired outcome mdpi.com. These advancements contribute to reducing the risk of failure in later stages of drug development.

Mechanism of Action and Molecular Pharmacology of Rpr208707

Enzymatic Inhibition Profile of RPR208707 on Factor Xa

Quantitative Assessment of Inhibitory Potency (e.g., Ki determination)

This compound demonstrates high inhibitory potency against human coagulation Factor Xa. Quantitative assessment, specifically through Ki determination, reveals a nanomolar affinity for the enzyme.

| Compound | Target Enzyme | Ki (nM) |

| This compound | Factor Xa | 0.4 |

| This compound | Thrombin | >4000 |

Data derived from reference frontiersin.org.

As shown in the table above, this compound exhibits a Ki value of 0.4 nM for Factor Xa, indicating a very strong inhibitory effect frontiersin.org.

Selectivity Profiling Against Related Serine Proteases

The selectivity of this compound is a crucial aspect of its pharmacological profile, ensuring targeted action within the complex coagulation cascade. This compound displays remarkable selectivity for Factor Xa over other related serine proteases, notably thrombin. The Ki value for thrombin is reported to be greater than 4000 nM frontiersin.org. This significant difference in inhibitory potency (over 10,000-fold) underscores this compound's highly specific interaction with Factor Xa, minimizing off-target effects on other vital proteases involved in physiological processes frontiersin.org.

Kinetic Analysis of Enzyme-Inhibitor Interaction

Structural Basis of this compound-Factor Xa Complex Formation

The precise molecular interactions between this compound and Factor Xa have been elucidated through X-ray crystallography, providing a detailed understanding of its binding mode and the basis for its high selectivity.

X-ray Crystallographic Analysis (PDB ID 1F0S)

The crystal structure of human coagulation Factor Xa in complex with this compound has been determined and deposited in the Protein Data Bank (PDB) under the accession ID 1F0S researchgate.netscribd.comebi.ac.ukdovepress.comnih.govgoogleapis.com. This structure was released on September 20, 2000, and was resolved at a resolution of 2.1 Å, providing high-quality atomic details of the interaction rcsb.orgebi.ac.ukdovepress.comnih.gov. The determination of this structure was part of an effort to find reproducible crystallization conditions for human des-Gla1-45 coagulation Factor Xa, which improved diffraction quality and facilitated structure-based drug design rcsb.orgebi.ac.uk.

Analysis of Structural Stability and Lability in the Protein-Ligand Complex

The interaction between this compound and Factor Xa involves direct hydrogen bonds that are considered labile. biorxiv.orgresearchgate.net This characteristic suggests that while these bonds are formed, they may not possess high inherent robustness. It is important to note that structural stability, or robustness, is not always a prerequisite for thermodynamic stability (binding affinity) in protein-ligand complexes. biorxiv.orgresearchgate.net The presence of a water-mediated hydrogen bond, as observed in the 1F0S complex, can potentially offer additional structural stability to the protein-ligand complex, compensating for the lability of direct hydrogen bonds. biorxiv.orgresearchgate.net

Computational Modeling of Binding Modes and Dynamics

The availability of high-resolution crystal structures, such as the 1F0S PDB entry for the Factor Xa-RPR208707 complex, is fundamental for computational modeling studies aimed at understanding binding modes and dynamics. rcsb.orgebi.ac.uk These structural data are invaluable for structure-based drug design approaches. rcsb.orgebi.ac.uk

Molecular Docking Investigations

Molecular docking investigations leverage experimental structural data to predict and analyze the preferred orientation and conformation of a ligand within a protein's binding site. The crystal structure of human Factor Xa complexed with this compound (1F0S) directly illustrates the binding mode of this inhibitor. rcsb.orgebi.ac.uk This structural information reveals how this compound interacts within the active site of Factor Xa. For instance, studies on Factor Xa inhibitors have shown that compounds containing benzamidine (B55565) moieties often bind in a canonical fashion, while molecules with surrogates of the basic group may not form direct hydrogen-bonding interactions with specific residues like the carboxylate of Asp189 at the bottom of the S1 pocket. rcsb.orgebi.ac.uk Such detailed structural insights, derived from experimental data and explored through computational docking, are crucial for guiding the design of more potent and specific Factor Xa inhibitors. rcsb.orgebi.ac.uk

Cellular and Biochemical Consequences of Factor Xa Inhibition by this compound

As a Factor Xa inhibitor, this compound exerts its biochemical effects by targeting this crucial enzyme in the coagulation cascade. Factor Xa is responsible for initiating and amplifying thrombin generation, which is essential for fibrin (B1330869) clot formation. wikidata.orgresearchgate.net

Modulation of Coagulation Cascade Elements

The primary cellular and biochemical consequence of Factor Xa inhibition by this compound is the modulation of the coagulation cascade. By blocking the activity of Factor Xa, this compound effectively attenuates the conversion of prothrombin to thrombin. wikidata.orgresearchgate.net This inhibition disrupts the central common pathway of coagulation, leading to a reduction in thrombin generation and, consequently, a decrease in fibrin formation. wikidata.orgresearchgate.net This modulation is critical for preventing the formation of pathological blood clots and is the basis for the anticoagulant properties of Factor Xa inhibitors. An assay has confirmed that this compound exhibits inhibition of Factor Xa, demonstrating its direct biochemical impact on this key coagulation factor.

Compound Names and PubChem CIDs

Downstream Cellular Signaling Perturbations

Understanding the downstream cellular signaling perturbations caused by an inhibitor like this compound involves examining how the inhibition of its target, Factor Xa, affects subsequent signaling pathways within the cell khanacademy.orgoregonstate.education. Factor Xa is a key component in the coagulation cascade, which ultimately leads to the generation of thrombin and the formation of a fibrin clot wikidoc.org. The coagulation cascade is not merely a process of hemostasis; its components, including FXa and thrombin, can also exert cellular effects through interactions with various cell types and receptors wikidoc.org.

While the primary role of this compound is the inhibition of FXa's enzymatic activity in coagulation, the consequences of this inhibition on cellular signaling would be indirectly related to the cellular functions modulated by FXa or downstream coagulation factors like thrombin. For instance, thrombin, generated downstream of FXa, is known to activate protease-activated receptors (PARs) on various cell types, triggering diverse intracellular signaling cascades wikidoc.org. These cascades can influence processes such as cell proliferation, migration, and inflammation.

Inhibiting FXa with this compound would reduce thrombin generation, thereby potentially attenuating signaling pathways activated by PARs. Such downstream effects could involve various intracellular molecules and pathways, including those related to calcium mobilization, protein kinase activation (such as MAPK or PI3K/Akt pathways), and changes in gene expression khanacademy.orgoregonstate.educationnih.govresearchgate.netnih.govnih.gov.

Given that this compound specifically targets FXa, research into its downstream cellular effects would likely focus on cellular processes influenced by the coagulation cascade. Detailed research findings on the specific downstream signaling perturbations directly attributable to this compound beyond its primary FXa inhibition are limited in the provided context. However, the general principles of molecular pharmacology suggest that inhibiting a key node like FXa would have ripple effects on the interconnected cellular signaling networks that are influenced by the coagulation system.

Further research utilizing techniques such as phosphoproteomics, gene expression profiling, and targeted pathway analysis in relevant cell types (e.g., endothelial cells, platelets, or leukocytes) exposed to this compound could provide more detailed insights into the specific downstream signaling perturbations.

Preclinical Efficacy Research on Rpr208707 Non Human in Vitro and in Vivo Models

In Vitro Efficacy Assessments of RPR208707

In vitro studies serve as foundational assessments to elucidate the direct interactions of a compound with specific biological targets and to evaluate its effects on cellular functions in a controlled environment.

Enzyme-Based Activity Assays

Enzyme-based activity assays are a primary method for determining the potency and specificity of a compound's interaction with its intended enzymatic target. This compound has been identified as an inhibitor of coagulation factor Xa (FXa). The interaction between this compound and human coagulation factor Xa has been characterized, including the determination of its crystal structure in complex with the enzyme ebi.ac.ukembl.deebi.ac.ukembl.de. These assays quantify the compound's ability to modulate the enzyme's catalytic activity. The reliability and comparability of enzyme activity assays are influenced by factors such as temperature, pH, and substrate concentration thermofisher.cn. Standardization of these assays, often through methods like spectrophotometry, is crucial for ensuring reproducible results across different experiments and laboratories thermofisher.cn. Various commercial kits are available that facilitate the measurement of enzyme activity through different detection principles, such as colorimetric methods biocompare.comtms-lab.comabcam.com.

Cell-Based Functional Assays (e.g., using induced pluripotent stem cells or primary cell cultures)

Cell-based functional assays offer a more complex and biologically relevant system compared to isolated enzyme assays, as they allow for the evaluation of a compound's effects within the context of living cells moleculardevices.comcorning.comnih.gov. These assays can employ a variety of cell types, including primary cell cultures or established cell lines moleculardevices.com. They are valuable for assessing the impact of a compound on diverse cellular processes, such as cell viability, proliferation, differentiation, and specific signaling pathways moleculardevices.comcorning.comrssl.com. For a compound like this compound, which targets a component of the coagulation cascade, cell-based assays could potentially be utilized to investigate its effects on cellular events related to coagulation or cellular responses to coagulation factors, although specific data on this compound in such assays were not detailed in the provided information. Cell-based assays are considered essential tools in drug discovery and preclinical evaluation tms-lab.comrssl.com. They can also be adapted to detect the presence of neutralizing antibodies that might impact the efficacy of therapeutic agents precisionformedicine.com.

In Vivo Efficacy Studies in Non-Human Models

Selection and Justification of Relevant Animal Models

The selection of appropriate animal models is a critical step in designing in vivo efficacy studies. The goal is to choose models that best mimic the human disease or condition of interest europa.eunih.govcreative-biolabs.com. For the evaluation of antithrombotic agents like FXa inhibitors, relevant animal models of thrombosis are employed embl.degoogle.com. The justification for selecting a particular animal species often involves considering the similarities in target expression, binding affinity, and functional activity of the compound between the animal model and humans europa.eu. Various animal species, including mice, hamsters, and non-human primates, are utilized in preclinical efficacy studies across different therapeutic areas nih.govnih.govresearchgate.netconicet.gov.ar. For instance, baboon models of thrombosis have been used in the preclinical evaluation of inhibitors targeting coagulation factors embl.deembl.de.

Experimental Design for Efficacy Evaluation in Disease Models (e.g., thrombosis models)

The experimental design for in vivo efficacy studies in disease models involves carefully planned procedures to assess the compound's therapeutic effects. In the context of thrombosis models, the design typically includes methods to induce thrombus formation and subsequent measurements to evaluate the extent of thrombosis or the prevention thereof embl.degoogle.comcatapult.org.uk. This can involve different techniques depending on whether arterial or venous thrombosis is being modeled catapult.org.uk. Endpoints for efficacy evaluation in thrombosis models may include parameters such as thrombus weight, size, or the time it takes for a vessel to become occluded catapult.org.uk. A well-designed study ensures that the chosen model is sensitive enough to detect the potential therapeutic benefits of the compound europa.eu.

Pharmacodynamic Assessment in Preclinical Animal Studies

Pharmacodynamic (PD) assessment in preclinical animal studies focuses on measuring the biological or physiological effects of a compound in the living system altasciences.comcatapult.org.uknih.govnih.gov. For an FXa inhibitor such as this compound, PD assessments would likely involve analyzing markers related to the coagulation cascade to determine the extent of FXa inhibition and its downstream effects on coagulation in the animal nih.govnih.gov. These assessments help to establish the relationship between the administered dose or systemic exposure of the compound and the observed biological response altasciences.comnih.govnih.gov. PD data is valuable for understanding the compound's mechanism of action in vivo and for guiding dose selection for subsequent studies altasciences.comnih.gov. Non-invasive imaging techniques can also be employed for PD evaluations in preclinical models catapult.org.uk.

Based on the conducted research, specific detailed preclinical efficacy data (both in vitro and in vivo non-human models) and specific translational research challenges directly pertaining to the chemical compound this compound are not widely available in the public domain according to the search results nih.gov. While general information on the process of pharmaceutical compound development, preclinical studies, and translational research challenges exists, the searches did not yield specific research findings, data tables, or in-depth discussions focused solely on this compound's preclinical profile or its unique translational hurdles.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and focusing solely on the preclinical efficacy research and translational research challenges and predictivity of preclinical models for this compound based on the information obtained.

Compound Names and PubChem CIDs

Advanced Methodologies and Future Research Directions for Rpr208707

Integration of Advanced Computational Methodologies

Advanced computational methodologies are increasingly vital in modern drug discovery, offering the potential to accelerate the identification, design, and optimization of potential therapeutic agents. These approaches leverage the power of computing to analyze complex biological and chemical data, predict molecular properties, and simulate interactions.

Application of Artificial Intelligence and Machine Learning in Ligand Design

Artificial Intelligence (AI) and Machine Learning (ML) are transforming the process of de novo drug design and ligand optimization. These computational approaches can generate novel molecular structures from basic building blocks, moving beyond traditional methods that rely on known active compounds or target structures. nih.gov ML, particularly deep reinforcement learning, has been successfully employed in developing new de novo drug design strategies using various neural network architectures, including recurrent neural networks, convolutional neural networks, generative adversarial networks, and autoencoders. nih.gov These methods enable the efficient exploration of chemical space and the development of optimized chemical structures by estimating chemical properties from molecular representations. AI and ML are also gaining significant interest in predicting pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), which are crucial for a compound's efficacy and safety profile. They are applied to optimize chemical libraries, prioritize hits from screens, and refine the ADME properties of lead molecules. The integration of advanced ML models with molecular dynamics simulations is being used to predict and design compounds with desired characteristics such as potency, selectivity, and bioavailability. Applying AI and ML to RPR208707 could involve using these techniques to design novel analogs with improved properties or to predict its interactions with biological targets.

Enhanced Molecular Simulation Techniques (e.g., Free Energy Perturbation)

Molecular simulation techniques, such as Free Energy Perturbation (FEP), are powerful tools for estimating the binding affinity of ligands to macromolecules. Alchemical free energy calculations, including FEP, model the theoretical process of transforming one molecule into another to determine the free energy difference between states. FEP specifically calculates the free energy difference between an initial and a final molecule by sampling their energy difference. These methods rely on physics-based molecular simulations and statistical mechanics to calculate differences in binding free energy between a parent compound and its analogs. Automating FEP calculations is seen as a step towards achieving high throughput for accurate predictions of relative binding affinities before compound synthesis, potentially saving time and cost. While FEP is often used for small molecule ligands, its application to more complex or flexible molecules can be challenging. Enhanced molecular simulation techniques, including advanced FEP methods, could be applied to this compound to gain a deeper understanding of its binding interactions with target proteins and to predict the binding affinities of potential modifications or related compounds.

Development of Novel Experimental Paradigms in Preclinical Research

The development of novel experimental models is crucial for improving the predictivity of preclinical research and reducing reliance on traditional animal models. These advanced paradigms aim to better recapitulate human biology and disease states in vitro and to refine in vivo studies for greater relevance.

Creation of Complex In Vitro Tissue and Organoid Models

Complex in vitro models (CIVMs), such as tissue-derived organoids, are becoming increasingly important in preclinical research. Organoids are self-organized, three-dimensional structures that mimic the cellular interactions and spatial architecture of specific in vivo tissues. They offer a more accurate and tractable model system compared to traditional two-dimensional cell cultures, recapitulating major cell lineages and functions of the original tissue. Organoids can be derived from human cells, including patient samples or induced pluripotent stem cells (iPSCs), thereby avoiding many limitations associated with species-specific differences in animal models. Examples include organoid models of cardiovascular tissue, lymphoid tissues, and the intestine, used for studying disease mechanisms, drug screening, and toxicity assessment. These models can provide human-relevant data in the early stages of drug development, potentially reducing the need for animal testing and improving the predictive accuracy of non-clinical studies. Future research on this compound could utilize complex in vitro models and organoids derived from relevant human tissues to assess its activity, metabolism, and potential off-target effects in a more physiologically relevant context.

Refinement of Non-Human In Vivo Models for Greater Predictivity

While the field is moving towards reducing and replacing animal testing, non-human in vivo models continue to play a role in preclinical research, particularly for evaluating systemic effects and complex biological processes. However, there is an ongoing effort to refine these models to improve their predictivity for human outcomes. Many animal models are not fully human-relevant for certain diseases or treatments, and the translatability of findings can be poor. Efforts are being made to select the most appropriate non-rodent species based on scientific knowledge and the ability to predict human responses. There is also a focus on developing animal models that are highly predictive of human disease progression, such as chimeric human-mouse models that incorporate human immune cells or hepatocytes. These refined in vivo models can mimic human diseases more accurately and are used to select preclinical candidates based on human predictive data. For this compound, refinement of non-human in vivo studies would involve carefully selecting species and model systems that best mimic the relevant human physiological and pathological conditions to improve the translatability of preclinical findings.

Interdisciplinary Research Approaches

Based on the available information, it is not possible to generate a detailed article focusing solely on the chemical compound this compound with respect to chemical biology contributions to understanding its biological impact and systems biology analysis of pathway delineation and network perturbations. Searches for this compound in the context of these specific advanced methodologies did not yield relevant research findings or detailed data necessary to construct the requested sections of the article.

While general principles of chemical biology and systems biology in studying chemical compounds and their biological effects were found nih.gov, information specifically linking these methodologies to this compound was not present in the search results. Therefore, a thorough, informative, and scientifically accurate discussion strictly adhering to the provided outline for this compound cannot be generated at this time.

Furthermore, a definitive PubChem CID for this compound could not be directly retrieved from the search results.

Due to the absence of specific data and research directly pertaining to this compound within the scope of the requested sections (6.3.1 and 6.3.2), the article cannot be generated according to the user's strict instructions to focus solely on this compound for these topics.

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis when investigating the chemical properties of RPR208707?

- Methodological Guidance :

- Begin by reviewing existing literature to identify gaps in knowledge about this compound’s synthesis, reactivity, or structural characteristics .

- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the hypothesis, ensuring it addresses measurable variables (e.g., reaction yields, spectroscopic data) .

- Test the hypothesis for feasibility and relevance using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental design principles are critical for studying this compound’s synthesis pathways?

- Methodological Guidance :

- Clearly outline procedural steps, including reagents, conditions (temperature, catalysts), and analytical methods (e.g., NMR, HPLC) to ensure reproducibility .

- Include control experiments to isolate variables (e.g., side reactions, impurities) and validate results .

- Document deviations from published protocols and justify modifications .

Q. How can researchers conduct a systematic literature review on this compound?

- Methodological Guidance :

- Use databases like PubMed, SciFinder, or Web of Science with keywords such as "this compound synthesis," "spectroscopic characterization," and "applications in [field]."

- Organize findings thematically (e.g., synthetic methods, structural analogs) and critically evaluate contradictions or inconsistencies in reported data .

Advanced Research Questions

Q. How should researchers analyze contradictory data in studies on this compound’s reactivity?

- Methodological Guidance :

- Apply the "principal contradiction" framework to identify the dominant factor influencing discrepancies (e.g., solvent effects, catalyst purity) .

- Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA, regression analysis) to quantify variability .

- Cross-validate results with complementary techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What strategies ensure the reproducibility of this compound’s characterization data?

- Methodological Guidance :

- Provide granular details in methods: instrument calibration, sample preparation protocols, and raw data accessibility .

- Use reference standards for spectroscopic data and disclose purity thresholds (e.g., ≥95% by HPLC) .

- Share datasets in open repositories (e.g., Zenodo, Figshare) with metadata for transparency .

Q. How can researchers refine a broad research question about this compound’s mechanistic pathways?

- Methodological Guidance :

- Break down the question into sub-questions (e.g., "Does solvent polarity affect this compound’s reaction rate?") .

- Apply the FINER criteria to ensure novelty (e.g., unexplored catalytic mechanisms) and relevance (e.g., applications in drug discovery) .

- Pilot small-scale experiments to test assumptions before full-scale studies .

Q. What ethical considerations arise when publishing this compound’s proprietary synthesis methods?

- Methodological Guidance :

- Differentiate between publicly shareable data (e.g., spectral peaks) and proprietary details (e.g., industrial catalysts) .

- Collaborate with institutional review boards to navigate intellectual property constraints while maintaining scientific rigor .

Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic data for this compound in a manuscript?

- Methodological Guidance :

- Use tables to compare data across studies, highlighting variables (e.g., solvent, temperature) that may explain discrepancies .

- Discuss limitations (e.g., instrument sensitivity) and propose follow-up experiments .

- Cite original sources for published spectra and provide raw data in supplementary materials .

Q. What peer review criteria are most critical for studies on this compound?

- Methodological Guidance :

- Emphasize clarity in methods, statistical validity of conclusions, and alignment between research questions and results .

- Address reviewer concerns about data reproducibility and ethical compliance (e.g., proper citation of prior work) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.